N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is an intriguing organic compound that has found utility across various fields due to its unique chemical structure. Characterized by a combination of phenyl rings, a tetrazole ring, and specific substituents like methylthio and trifluoromethyl groups, it presents a rich avenue for exploration in synthetic chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic synthesis starting from commercially available precursors. A common route includes:
Preparation of 3-(methylthio)phenylamine through thiolation of m-bromoaniline.
Synthesis of 4-(trifluoromethyl)phenylisocyanate by reacting 4-(trifluoromethyl)phenylamine with phosgene or a phosgene equivalent.
Formation of the tetrazole ring via cyclization of the intermediate compound with sodium azide.
Industrial Production Methods: : In an industrial context, the process would be scaled up with a focus on optimizing yields, reducing by-products, and ensuring cost-effectiveness. Continuous flow synthesis techniques and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide or peracids.
Reduction: : The nitro group in related compounds can be reduced to an amine using hydrogenation or metal hydride reduction.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction: : Palladium on carbon, lithium aluminum hydride.
Substitution: : Chlorine, bromine, nitric acid.
Major Products
Sulfoxides or sulfones from oxidation.
Amines from reduction.
Various substituted aromatic compounds from substitution.
Scientific Research Applications
Chemistry
Utilized as a precursor or intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under different conditions.
Biology
Investigated for potential pharmacological properties, particularly in enzyme inhibition and receptor binding studies.
Medicine
Explored for potential therapeutic applications in treating diseases by targeting specific molecular pathways.
Industry
Mechanism of Action
The exact mechanism by which N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects would depend on its specific application. Generally, its biological activity could involve:
Binding to enzyme active sites or receptors, thereby modulating their function.
Interacting with cellular proteins and altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide: : Similar structure but lacks the methylthio group, affecting its chemical and biological properties.
N-(3-(methylthio)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide:
4-(methylthio)phenyl-2H-tetrazole-5-carboxamide: : Simpler structure with only one phenyl group, providing different chemical behavior.
Uniqueness: : The combination of the methylthio and trifluoromethyl groups on the tetrazole ring makes N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide unique in its reactivity and potential applications. These groups can significantly influence the compound's electronic properties, steric interactions, and overall stability.
Hope this comprehensive dive into this compound satisfies your curiosity!
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c1-26-13-4-2-3-11(9-13)20-15(25)14-21-23-24(22-14)12-7-5-10(6-8-12)16(17,18)19/h2-9H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZFHJAWWAMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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